Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]-
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Overview
Description
Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]- is a complex organic compound that features a benzenamine core substituted with a 1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]- typically involves a multi-step process. One common method includes the following steps:
Formation of 4-nitrophenyl azide: This is achieved by reacting 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The 4-nitrophenyl azide undergoes a cycloaddition reaction with an alkyne to form the 1-(4-nitrophenyl)-1H-1,2,3-triazole ring.
Substitution Reaction: The triazole ring is then coupled with benzenamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenamine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
Scientific Research Applications
Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-nitro-: Similar structure but lacks the triazole ring.
1-(4-nitrophenyl)-1H-1,2,3-triazole: Lacks the benzenamine moiety.
4-nitroaniline: Contains the nitro group but lacks the triazole ring.
Uniqueness
Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]- is unique due to the presence of both the benzenamine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
62546-65-0 |
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Molecular Formula |
C14H11N5O2 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
4-[3-(4-nitrophenyl)triazol-4-yl]aniline |
InChI |
InChI=1S/C14H11N5O2/c15-11-3-1-10(2-4-11)14-9-16-17-18(14)12-5-7-13(8-6-12)19(20)21/h1-9H,15H2 |
InChI Key |
OBGBTXMCQDXVOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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